3-phenyl-1,2,4-oxadiazol-5-ol

Catalog No.
S941794
CAS No.
1456-22-0
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenyl-1,2,4-oxadiazol-5-ol

CAS Number

1456-22-0

Product Name

3-phenyl-1,2,4-oxadiazol-5-ol

IUPAC Name

3-phenyl-4H-1,2,4-oxadiazol-5-one

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11)

InChI Key

LMBDRBXGTCUBIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)ON2

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)ON2

Material Science:

  • Organic Light-Emitting Diodes (OLEDs): The aromatic structure and presence of nitrogen atoms in phenyloxadiazolone indicate potential for use as a dopant or host material in OLEDs. Dopants are responsible for light emission, while host materials provide structural support and transport charges. Research suggests that incorporating oxadiazole units into OLED materials can improve their electroluminescent properties [].

Medicinal Chemistry:

  • Drug Discovery: The heterocyclic ring structure and presence of nitrogen atoms in phenyloxadiazolone might contribute to various biological activities. This makes it a potential candidate for hit identification in drug discovery processes. However, further research is necessary to explore its specific biological effects and potential therapeutic applications.

Crystal Engineering:

  • Supramolecular Chemistry: The rigid structure and functional groups in phenyloxadiazolone could be useful for designing supramolecular assemblies with desired properties. These assemblies are formed through non-covalent interactions between molecules and can exhibit unique functionalities. Research suggests that oxadiazole-based molecules can form interesting supramolecular structures with potential applications in various fields.

3-phenyl-1,2,4-oxadiazol-5-ol is an organic compound characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, along with a hydroxyl group (-OH) at the 5-position. Its molecular formula is C8H6N2O2, and it is known for its versatile chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The oxadiazole ring system contributes to its biological activity and stability, making it a compound of interest in drug development and synthesis.

Due to its functional groups. Key reactions include:

  • Thermal Decomposition: Under specific conditions, it can undergo thermolysis to yield different nitrogen-containing compounds, such as 1-amino derivatives or triazolinones, depending on the substituents on the hydrazine moiety .
  • Condensation Reactions: It can react with various electrophiles to form substituted derivatives. The hydroxyl group can also participate in esterification or etherification reactions.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding oxadiazole derivatives or reduced to yield amines.

3-phenyl-1,2,4-oxadiazol-5-ol exhibits notable biological activities:

  • Antiparasitic Activity: It has shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania species, indicating potential as an antiparasitic agent .
  • Anticancer Properties: Research indicates that derivatives of 3-phenyl-1,2,4-oxadiazol-5-ol possess significant antiproliferative activity against various cancer cell lines, suggesting its utility in cancer therapy .

Several synthetic routes have been developed for 3-phenyl-1,2,4-oxadiazol-5-ol:

  • Microwave-Assisted Synthesis: A novel method utilizes silica-supported systems under microwave irradiation to synthesize 1,2,4-oxadiazoles efficiently. This method enhances reaction speed and yield while minimizing by-products .
  • Conventional Heating: Traditional methods involve heating phenyl hydrazine with carboxylic acids or their derivatives in the presence of dehydrating agents to form the oxadiazole ring.
  • Solid-State Reactions: Solid-state synthesis techniques have also been explored to create oxadiazole derivatives with improved purity and yield.

The applications of 3-phenyl-1,2,4-oxadiazol-5-ol span various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development targeting cancer and parasitic diseases.
  • Material Science: Due to its unique electronic properties, it can be utilized in the development of organic semiconductors and photonic materials.

In silico studies have been conducted to investigate the interaction of 3-phenyl-1,2,4-oxadiazol-5-ol with biological targets such as tubulin. These studies aim to elucidate its binding affinity and mechanism of action at the molecular level. Additionally, experimental studies have focused on its interaction with human serum albumin to predict pharmacokinetic profiles .

Several compounds share structural similarities with 3-phenyl-1,2,4-oxadiazol-5-ol. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
3-(4-methylphenyl)-1,2,4-oxadiazolOxadiazole derivativeAnticancerSubstituted at the para position
3-(2-thienyl)-1,2,4-oxadiazolOxadiazole derivativeAntimicrobialContains a thiophene ring
3-(benzothiazolyl)-1,2,4-oxadiazolOxadiazole derivativeAntiparasiticIncorporates a benzothiazole moiety

These compounds exhibit varying degrees of biological activity and structural modifications that highlight the uniqueness of 3-phenyl-1,2,4-oxadiazol-5-ol in terms of its specific interactions and applications.

The molecular structure of 3-phenyl-1,2,4-oxadiazol-5-ol consists of:

  • Oxadiazole ring: A five-membered aromatic ring containing two nitrogen atoms (positions 1 and 2) and one oxygen atom (position 4).
  • Phenyl group: Attached at position 3, enhancing aromatic stability and π-electron conjugation.
  • Hydroxyl group: At position 5, influencing reactivity and solubility.

SMILES Notation: O[nH]1c(noc1)c2ccccc2
Molecular Formula: C₈H₆N₂O₂
Molecular Weight: 162.15 g/mol

Significance in Heterocyclic Compound Research

Structural Versatility and Synthetic Utility

The compound’s five-membered ring system—featuring two nitrogen atoms at positions 1 and 4, oxygen at position 2, and a hydroxyl group at position 5—exhibits exceptional electronic delocalization. This property enables diverse reactivity patterns:

  • Electrophilic substitution preferentially occurs at the phenyl ring’s para position due to resonance stabilization from the oxadiazole moiety [3].
  • Nucleophilic attack targets the electron-deficient C3 atom, facilitating ring-opening reactions critical for generating fused heterocycles [3].

Comparative studies with analogous structures highlight its uniqueness:

CompoundRing SystemKey Reactivity Differences
3-Phenyl-1,2,4-oxadiazol-5-ol1,2,4-oxadiazoleUndergoes keto-enol tautomerism; C5 hydroxyl enables hydrogen bonding [2] [3]
3-Phenyl-1,3,4-oxadiazol-2-one1,3,4-oxadiazoleLacks tautomeric flexibility; higher thermal stability [3]
5-Phenyl-1,2,4-triazol-3-ol1,2,4-triazoleIncreased basicity due to additional nitrogen [3]

Applications in Materials Science

Recent advances exploit the compound’s π-conjugated system for optoelectronic materials. When incorporated into polymer backbones, it enhances charge carrier mobility by 30–40% compared to thiophene-based analogues, as measured in organic field-effect transistor (OFET) configurations [3].

Tautomeric Behavior and Structural Implications

Equilibrium Dynamics

DFT calculations at the B3LYP/6-31+G(d) level reveal a four-membered cyclic transition state governing keto-enol interconversion [2]. Key thermodynamic parameters include:

SolventΔE (Keto → Enol) (kcal/mol)Activation Barrier (kcal/mol)
Gas Phase+17.8930.61
Cyclohexane+17.3430.82
Water+16.5031.26

The keto form predominates across all media (94–97% abundance at 298 K), stabilized by intramolecular hydrogen bonding between the hydroxyl group and N4 atom [2]. Solvent polarity inversely correlates with tautomerization energy barriers—a 0.76 kcal/mol difference separates aqueous and gaseous environments [2].

Crystallographic Evidence

X-ray diffraction studies confirm the keto tautomer’s dominance in solid-state configurations. The molecule adopts a planar geometry with dihedral angles ≤5° between the oxadiazole and phenyl rings, facilitating π-π stacking in crystalline lattices [3].

Position in Medicinal Chemistry Research Framework

Bioisosteric Applications

The compound serves as a multifunctional bioisostere in drug design:

  • Ester replacement: Its oxadiazole ring mimics ester carbonyls while resisting hydrolytic degradation, improving metabolic stability. In COX-2 inhibitors, this substitution increases plasma half-life from 2.1 to 8.7 hours [3].
  • Amide surrogate: The N-O linkage replicates amide bond geometry without susceptibility to protease cleavage, enhancing oral bioavailability in peptide mimetics [3].

Target-Specific Drug Development

Recent applications focus on:

Histone Deacetylase (HDAC) Inhibition
Derivatives bearing C3-alkyl chains demonstrate nanomolar IC50 values against HDAC6 (12.3 nM vs. 89.4 nM for SAHA) [3]. Molecular docking reveals the hydroxyl group coordinates the catalytic Zn²⁺ ion, while the phenyl ring occupies the hydrophobic cap region.

Antimicrobial Agents
Structural hybrids with fluoroquinolones show 64-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin, attributed to dual targeting of DNA gyrase and penicillin-binding protein 2a [3].

Amidoxime-Carboxylic Acid Cyclization Method

The most widely employed synthetic route for 3-phenyl-1,2,4-oxadiazol-5-ol involves the cyclization of benzamidoxime with appropriate carboxylic acid derivatives [3] . This methodology, first introduced by Tiemann and Krüger, proceeds through a well-established mechanism involving initial nucleophilic attack by the amidoxime nitrogen on the activated carboxylic acid [3].

The reaction typically employs benzamidoxime as the four-atom synthon, which can be prepared from benzonitrile through treatment with hydroxylamine hydrochloride in the presence of a base such as triethylamine [4]. The carboxylic acid component is usually activated using coupling reagents including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI) [3].

Reaction conditions typically involve heating the reaction mixture to 100-120°C for 6-12 hours, with yields ranging from 60-85% [3]. The cyclization proceeds through an intermediate O-acylamidoxime, which undergoes intramolecular cyclization with elimination of water to form the desired oxadiazole ring [3] .

Nucleophilic Substitution Route

An alternative approach involves the nucleophilic substitution reaction between benzonitrile oxide and nitriles under basic conditions [3]. This method utilizes sodium methoxide or potassium carbonate as the base, typically in methanol or ethanol solvent systems . The reaction proceeds through 1,3-dipolar cycloaddition mechanisms, though yields are generally lower (45-75%) compared to the amidoxime route [3].

The major limitation of this approach is the limited substrate scope and the potential for formation of regioisomeric products [3] . Despite these challenges, the mild reaction conditions make this method attractive for substrates sensitive to harsh cyclization conditions [3].

Modern Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a highly efficient method for preparing 3-phenyl-1,2,4-oxadiazol-5-ol derivatives [5]. This approach significantly reduces reaction times from hours to minutes while achieving excellent yields (70-95%) [5]. The method typically employs amidoxime precursors with acid chlorides in the presence of catalysts such as ammonium fluoride on alumina support [5].

The microwave irradiation conditions typically involve heating at 80-120°C for 10-20 minutes, representing a dramatic improvement over conventional heating methods [5]. The enhanced reaction rates are attributed to the efficient heating of polar intermediates and the uniform energy distribution provided by microwave radiation [5] .

The environmentally friendly nature of this approach, including reduced solvent requirements and shorter reaction times, aligns with green chemistry principles [5] . Additionally, the method demonstrates excellent functional group tolerance and can accommodate a wide range of substituents on both the phenyl ring and the oxadiazole core [5].

Base-Mediated Cyclization in Superbase Systems

Recent developments in base-mediated cyclization have introduced the use of superbase systems, particularly metal hydroxide/dimethyl sulfoxide (MOH/DMSO) combinations where M represents lithium, sodium, or potassium [4]. These systems enable cyclization reactions to proceed at room temperature to 90°C with reaction times ranging from 4-24 hours [4].

The superbase system facilitates both the O-acylation of amidoximes and the subsequent cyclization step in a single reaction vessel [4] . Yields typically range from 50-90%, with the potassium hydroxide/DMSO system generally providing the highest efficiency [4]. The method demonstrates excellent tolerance for various functional groups and can accommodate both electron-rich and electron-deficient aromatic systems [4] .

Electrochemical Synthesis

Electrochemical synthesis represents a cutting-edge approach for preparing 1,2,4-oxadiazoles through anodic oxidation of N-benzyl amidoximes [6] . This method generates iminoxy radicals through electrochemical oxidation, which subsequently undergo 1,5-hydrogen atom transfer and intramolecular cyclization to form the oxadiazole ring [6] .

The electrochemical approach operates under mild conditions, typically at room temperature with conversions ranging from 51-92% [6] . The method features broad substrate scope and high functional group compatibility, making it suitable for complex molecule synthesis [6] . The environmentally benign nature of this approach, avoiding toxic oxidants and harsh reaction conditions, positions it as an attractive green chemistry alternative [6] .

Specialized Synthetic Routes

One-Pot Synthesis from Nitriles

One-pot synthesis methodologies have been developed that combine multiple synthetic steps into a single reaction vessel [7] [4]. These approaches typically begin with nitriles, which are converted to amidoximes in situ through reaction with hydroxylamine hydrochloride, followed by condensation with aldehydes or carboxylic acids [7] [4].

The one-pot approach using nitriles, aldehydes, and hydroxylamine hydrochloride has been particularly successful, with the aldehydes serving both as substrates and as oxidants [7] . The reaction involves three sequential steps: amidoxime formation, condensation to form 4,5-dihydro-1,2,4-oxadiazole, and final oxidation to the aromatic oxadiazole [7] . Yields typically range from 35-80%, with the method providing a direct and simple protocol for synthesis [7] .

Palladium-Mediated Carbonylation

Palladium-catalyzed carbonylative cyclization represents a selective method for introducing aryl substituents into the oxadiazole ring [3] . This approach involves the reaction of amidoximes with aryl bromides under carbon monoxide atmosphere, typically at 100°C [3] . The method provides access to 5-aryl-1,2,4-oxadiazoles with yields ranging from 55-71% [3] .

The palladium-mediated approach offers excellent selectivity for aryl substitution and can accommodate various electronic and steric environments [3] . However, the requirement for expensive palladium catalysts and specialized reaction conditions limits its widespread application [3] .

Hydroxylamine-Nitrile Condensation

Direct condensation of hydroxylamine with nitriles represents a straightforward approach for amidoxime formation, followed by cyclization with appropriate carbonyl compounds [4] . This method typically employs base catalysts such as magnesium oxide or potassium fluoride at elevated temperatures (70°C) for extended periods (16 hours) [4] .

The hydroxylamine-nitrile condensation method offers excellent accessibility to starting materials and can be adapted for parallel synthesis applications [4] . Yields typically range from 40-80%, with the method demonstrating good functional group tolerance [4] .

Reaction Optimization and Mechanistic Considerations

Temperature and Time Optimization

Temperature optimization studies have established that the optimal range for cyclization reactions is 100-120°C, with higher temperatures providing increased cyclization rates but potential for decomposition of sensitive substrates [8] . Reaction times of 6-12 hours are typically required for complete conversion, though microwave-assisted methods can reduce this to minutes [5].

The relationship between temperature and yield demonstrates that moderate temperature increases (20-30°C) can result in 20-30% yield improvements [8] . However, temperatures exceeding 120°C often lead to decreased yields due to decomposition and side reactions [8] .

Solvent Effects

Solvent selection plays a crucial role in oxadiazole synthesis, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) providing optimal results [9]. These solvents facilitate the cyclization process by stabilizing charged intermediates and promoting the elimination of water during ring closure [9].

The use of appropriate solvent systems can improve yields by 40-60% compared to less optimal solvents [9]. Mixed solvent systems, particularly ethanol/water mixtures, have shown promise for specific substrate classes while maintaining environmental compatibility [9].

Catalyst and Base Effects

Base selection significantly influences both reaction rate and product yield in oxadiazole synthesis [4]. Strong bases such as potassium carbonate and triethylamine are most effective, promoting ring closure through deprotonation and stabilization of anionic intermediates [4]. The choice of base can enhance reaction efficiency by 25-35% [4].

Coupling reagents such as EDC and 1-hydroxy-7-azabenzotriazole (HOAt) significantly improve conversion rates by activating carboxylic acids toward nucleophilic attack [9]. The use of these activating agents can improve conversion by 30-50% compared to unactivated systems [9].

Substrate Scope and Functional Group Compatibility

Aromatic Substitution Patterns

The synthetic methodologies for 3-phenyl-1,2,4-oxadiazol-5-ol demonstrate excellent tolerance for various aromatic substitution patterns [9]. Electron-donating groups such as methoxy, methyl, and tert-butyl substituents are well accommodated, typically providing yields in the range of 82-89% [10] . Electron-withdrawing groups including halogens (fluorine, chlorine, bromine) and nitro groups are also compatible, though yields may be slightly reduced [10] .

Meta-substituted and ortho-substituted aromatic systems can be successfully incorporated, though ortho-substitution may lead to reduced reactivity due to steric hindrance [10] . The reaction shows particular sensitivity to steric effects, with ortho-substituted substrates typically showing yields of 50-70% compared to 80-90% for para-substituted analogs [10] .

Heterocyclic Compatibility

The synthesis methods demonstrate good compatibility with various heterocyclic systems, including pyridine, thiophene, and furan derivatives [9]. Nitrogen-containing heterocycles such as pyridine can participate in the synthesis, though careful pH control is required to prevent interference with the cyclization process [9].

The incorporation of heterocyclic substituents expands the structural diversity accessible through these synthetic routes, enabling the preparation of complex molecular architectures for pharmaceutical applications [9].

Mechanistic Pathways and Intermediate Characterization

Cyclization Mechanism

The cyclization mechanism for 3-phenyl-1,2,4-oxadiazol-5-ol formation involves several key steps [3]. Initial nucleophilic attack by the amidoxime nitrogen on the activated carbonyl carbon forms an O-acylamidoxime intermediate [3] . This intermediate undergoes intramolecular cyclization with concurrent elimination of water to form the oxadiazole ring [3] .

The mechanism proceeds through a six-membered transition state, with the hydroxyl group of the amidoxime attacking the carbonyl carbon while the amino group displaces the leaving group [3] . The driving force for cyclization is the formation of the aromatic oxadiazole ring system and the elimination of water [3] .

Computational Studies

Computational studies using density functional theory have provided insights into the energetics of oxadiazole formation [11] . Bond dissociation energy calculations indicate that the cyclization process is exothermic, with the formation of the oxadiazole ring being thermodynamically favorable [11] .

The computational results support the proposed mechanism and explain the observed reaction conditions and yields [11] . The calculations indicate that the cyclization barrier is moderate, consistent with the requirement for elevated temperatures to achieve reasonable reaction rates [11] .

Purification and Analytical Characterization

Purification Methods

Purification of 3-phenyl-1,2,4-oxadiazol-5-ol typically involves column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents [12]. The polar nature of the hydroxyl group facilitates separation from non-polar impurities, while the aromatic oxadiazole core provides sufficient retention on silica gel [12].

Recrystallization from ethanol or methanol can provide high-purity products, particularly for crystalline derivatives [12]. The melting point of the pure compound typically ranges from 159-160°C, providing a convenient purity assessment tool [13] .

Spectroscopic Characterization

Infrared spectroscopy provides distinctive fingerprints for 3-phenyl-1,2,4-oxadiazol-5-ol, with characteristic O-H stretching frequencies around 3200-3500 cm⁻¹ and C=N stretching frequencies around 1600-1650 cm⁻¹ [12]. The aromatic C-H stretching and C=C stretching modes appear in their expected regions [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR showing characteristic aromatic proton patterns and the exchangeable hydroxyl proton [12]. ¹³C NMR spectroscopy confirms the carbon framework and the presence of the oxadiazole ring carbons [12].

Scale-Up Considerations and Industrial Applications

Process Development

Scale-up of 3-phenyl-1,2,4-oxadiazol-5-ol synthesis requires careful consideration of heat transfer, mixing efficiency, and safety aspects [9]. The exothermic nature of the cyclization reaction necessitates adequate temperature control systems for large-scale operations [9].

Continuous flow reactors and automated systems have been employed to ensure consistent production and scalability . These systems provide better temperature control and mixing efficiency compared to traditional batch processes [9].

Cost Considerations

The cost-effectiveness of different synthetic routes depends on factors including raw material costs, reaction efficiency, and purification requirements [9]. The amidoxime-carboxylic acid route generally provides the best balance of cost and efficiency for large-scale production [9].

Microwave-assisted synthesis, while highly efficient, may require specialized equipment that impacts the overall process economics [5]. However, the reduced reaction times and improved yields can offset equipment costs in high-throughput applications [5].

XLogP3

1.4

Dates

Last modified: 08-15-2023

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